An In-depth Technical Guide to 1-benzyl-4-(3-phenylpropyl)piperazine: Synthesis, Properties, and Pharmacological Profile
An In-depth Technical Guide to 1-benzyl-4-(3-phenylpropyl)piperazine: Synthesis, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-benzyl-4-(3-phenylpropyl)piperazine, a disubstituted piperazine derivative. Drawing upon established principles of medicinal chemistry and the known properties of analogous compounds, this document outlines its chemical structure, a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a detailed exploration of its likely pharmacological profile. This information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Structure
1-benzyl-4-(3-phenylpropyl)piperazine is a tertiary amine belonging to the piperazine class of compounds. Its structure is characterized by a central piperazine ring N-substituted with a benzyl group at one nitrogen atom and a 3-phenylpropyl group at the other.
IUPAC Name: 1-benzyl-4-(3-phenylpropyl)piperazine
Chemical Formula: C₂₀H₂₆N₂
Molecular Weight: 294.44 g/mol
Canonical SMILES: C1=CC=C(C=C1)CCCN2CCN(CC2)CC3=CC=C(C=C3)
InChI Key: InChI=1S/C20H26N2/c1-2-6-15-20(16-7-3-1)18-22-13-11-21(12-14-22)17-19-9-4-1-5-10-19/h1-7,9-10H,8,11-14,17-18H2
The presence of two distinct aromatic moieties and a flexible piperazine core suggests the potential for this molecule to interact with various biological targets. The structural similarity to known psychoactive substances, such as 1-benzylpiperazine (BZP), warrants a thorough investigation of its pharmacological properties.[1][2]
Synthesis and Characterization
Proposed Synthetic Pathway
A logical and commonly employed method for the synthesis of unsymmetrically disubstituted piperazines is a two-step N-alkylation process starting from piperazine. Given the commercial availability of both benzyl chloride and 3-phenylpropyl bromide, a sequential alkylation would be the most straightforward approach. To control the regioselectivity and avoid the formation of the symmetrically disubstituted by-product, a protecting group strategy or careful control of stoichiometry can be employed. A more direct approach involves the monosubstitution of piperazine with one electrophile, followed by the introduction of the second.
Reaction Scheme:
Caption: Proposed two-step synthesis of 1-benzyl-4-(3-phenylpropyl)piperazine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzylpiperazine
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To a solution of piperazine (2 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).
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To this stirred suspension, add benzyl chloride (1 equivalent) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 1-benzylpiperazine.
Step 2: Synthesis of 1-benzyl-4-(3-phenylpropyl)piperazine
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Dissolve 1-benzylpiperazine (1 equivalent) in a suitable solvent (e.g., acetonitrile).
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Add a base such as potassium carbonate (1.5 equivalents) to the solution.
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Add 3-phenylpropyl bromide (1.1 equivalents) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction to room temperature, filter the solids, and concentrate the solvent in vacuo.
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The crude product can be purified by column chromatography to yield 1-benzyl-4-(3-phenylpropyl)piperazine.
Physicochemical Properties (Predicted)
Based on the structure and data from analogous compounds like 1-(3-phenoxybenzyl)-4-(3-phenylpropyl)piperazine, the following physicochemical properties can be predicted.[5]
| Property | Predicted Value |
| Molecular Formula | C₂₀H₂₆N₂ |
| Molecular Weight | 294.44 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 6.48 Ų |
| Boiling Point | Estimated >400 °C |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, chloroform, and DMSO. |
Spectroscopic Characterization (Expected)
The structural features of 1-benzyl-4-(3-phenylpropyl)piperazine would give rise to a characteristic spectroscopic signature.
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¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and phenylpropyl groups, typically in the range of δ 7.2-7.4 ppm. The benzylic methylene protons would likely appear as a singlet around δ 3.5 ppm. The protons of the piperazine ring would exhibit complex multiplets in the region of δ 2.4-2.8 ppm. The aliphatic protons of the 3-phenylpropyl chain would also show distinct multiplets.
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¹³C NMR: The spectrum would display signals for the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the aliphatic carbons of the phenylpropyl chain.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z 294, with characteristic fragmentation patterns corresponding to the loss of the benzyl group (m/z 91) and other fragments.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, as well as C-N stretching vibrations.[6]
Predicted Pharmacological Profile
The pharmacological activity of 1-benzyl-4-(3-phenylpropyl)piperazine is not yet experimentally determined. However, based on its structural similarity to other centrally active piperazine derivatives, particularly 1-benzylpiperazine (BZP), a plausible pharmacological profile can be predicted.[1][2][7]
Mechanism of Action
Many benzylpiperazine derivatives are known to act as stimulants of the central nervous system (CNS).[2][8] Their primary mechanism of action often involves the modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[1][7]
It is hypothesized that 1-benzyl-4-(3-phenylpropyl)piperazine will act as a monoamine releasing agent and/or reuptake inhibitor, with potential selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The addition of the 3-phenylpropyl group may alter the potency and selectivity compared to BZP.
Caption: Predicted interaction with monoamine transporters leading to CNS stimulation.
Potential Therapeutic Applications
Given the predicted stimulant properties, 1-benzyl-4-(3-phenylpropyl)piperazine and its analogs could be investigated for a range of therapeutic applications, including:
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Antidepressants: Modulation of serotonergic and noradrenergic systems is a key mechanism for many antidepressant drugs.[8]
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ADHD Treatment: The dopaminergic and noradrenergic effects could be beneficial in treating Attention-Deficit/Hyperactivity Disorder.
-
Anticancer Agents: Some substituted piperazines have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis.[9][10]
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Antimicrobial and Antifungal Agents: Certain piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[11]
Potential for Abuse and Toxicity
It is crucial to acknowledge that compounds with stimulant properties, particularly those affecting the dopaminergic system, may have a potential for abuse and dependence.[2] The toxicological profile of 1-benzyl-4-(3-phenylpropyl)piperazine is unknown, but adverse effects associated with other piperazine stimulants include anxiety, agitation, tachycardia, and in severe cases, seizures.[7]
Analytical Methodology
For the identification and quantification of 1-benzyl-4-(3-phenylpropyl)piperazine in research and forensic settings, standard analytical techniques would be applicable.
Chromatographic Methods
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Gas Chromatography-Mass Spectrometry (GC-MS): This would be a primary tool for the unequivocal identification of the compound and its metabolites, providing both retention time and mass spectral data.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or MS detection can be used for quantification and purity assessment.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.
Future Research Directions
This technical guide provides a theoretical framework for the synthesis and potential properties of 1-benzyl-4-(3-phenylpropyl)piperazine. To validate these predictions and fully characterize this molecule, the following experimental work is necessary:
-
Chemical Synthesis and Characterization: The proposed synthetic route should be carried out, and the final product's structure and purity must be confirmed using the analytical methods described.
-
In Vitro Pharmacological Profiling: Binding affinity and functional assays should be performed to determine the interaction of the compound with DAT, SERT, NET, and a broader panel of CNS receptors.
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In Vivo Behavioral Studies: Animal models can be used to assess the stimulant, antidepressant, and other potential behavioral effects of the compound.
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Metabolism and Pharmacokinetic Studies: Investigating the metabolic fate and pharmacokinetic profile of the compound is crucial for understanding its duration of action and potential for drug-drug interactions.
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Toxicology Assessment: A comprehensive toxicological evaluation is necessary to determine the safety profile of the compound.
Conclusion
1-benzyl-4-(3-phenylpropyl)piperazine represents an interesting yet under-investigated molecule within the broader class of substituted piperazines. Based on its structural features and the known pharmacology of its analogs, it is predicted to be a centrally active compound with potential stimulant properties. The synthetic route and analytical methods outlined in this guide provide a clear path for its preparation and characterization. Further empirical research is essential to fully elucidate its pharmacological profile and to determine its potential as a therapeutic agent or a research tool.
References
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- 5. 1-(3-Phenoxybenzyl)-4-(3-phenylpropyl)piperazine | C26H30N2O | CID 7344718 - PubChem [pubchem.ncbi.nlm.nih.gov]
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